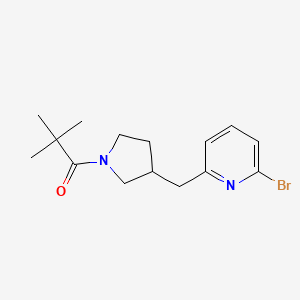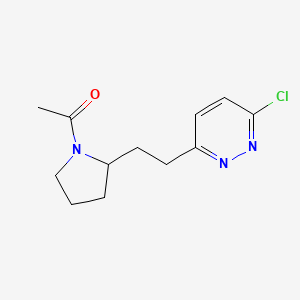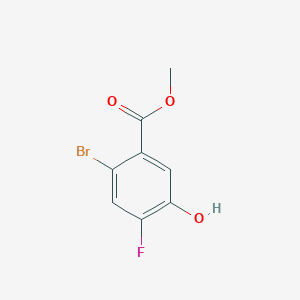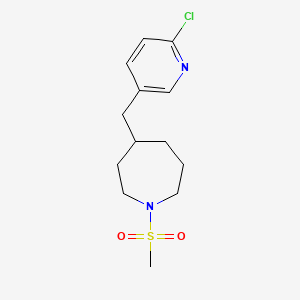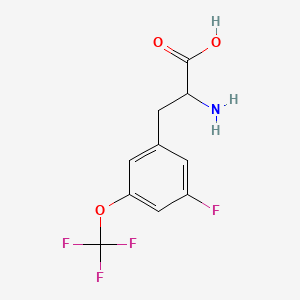
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Übersicht
Beschreibung
“2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with a molecular weight of 287.64 . It is also known as 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.64 and is a powder at room temperature . The compound’s IUPAC name is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Agent
- Application: 2-Fluoro-2-phenyl propanoic acid, a compound structurally similar to 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid, has been used as a chiral derivatizing agent. The separated enantiomers of this acid showed significant fluorine chemical shift differences, making it useful in chiral studies (Hamman, 1993).
Asymmetric Synthesis
- Application: A study described the asymmetric synthesis of several fluoro-substituted amino acids, including (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, highlighting the potential for creating targeted molecular structures (Monclus et al., 1995).
Tumor Imaging and Radiotracers
- Application: Radiolabeled analogs of fluorinated amino acids, similar in structure to 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid, have been developed for PET imaging of hypoxic tumors and brain tumors. These compounds are substrates for amino acid transport and demonstrate potential for tumor imaging due to their favorable uptake and tumor-to-normal brain ratios (Malik et al., 2012); (McConathy et al., 2010).
Genetic Encoding in Proteins
- Application: The capability to genetically encode fluorophores into proteins using amino acids like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (structurally related to the compound ) provides a valuable tool for studying protein structure and interactions in vitro and in vivo (Summerer et al., 2006).
Antitumor Activities
- Application: Fluorine-substituted amino acids, structurally similar to 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid, have been synthesized and shown to possess selective antitumor activities. The stereochemistry (R or S configuration) of these compounds contributes to their antitumor efficacy (Xiong Jing, 2011).
Synthesis of Fluorinated Derivatives
- Application: The development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether demonstrates a method for introducing the fluoro(trifluoromethoxy)methyl group into aromatic compounds, a process relevant to the synthesis of compounds like 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid (Schmitt et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a -cf3 group, like this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the targets’ function.
Biochemical Pathways
Given its potential role in inhibiting reverse transcriptase enzymes , it may affect pathways related to viral replication in cells.
Result of Action
Given its potential role in inhibiting reverse transcriptase enzymes , it may prevent the replication of certain viruses within host cells.
Eigenschaften
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMLWQQVMAAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



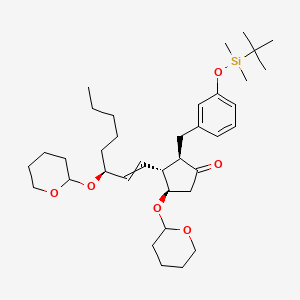
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
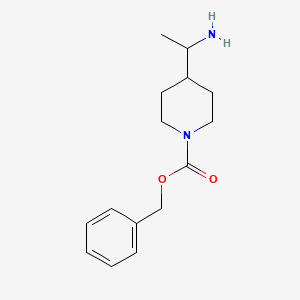
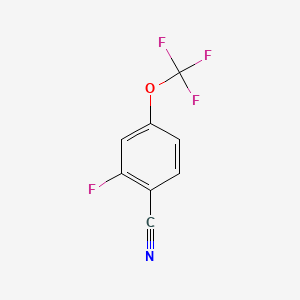

![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
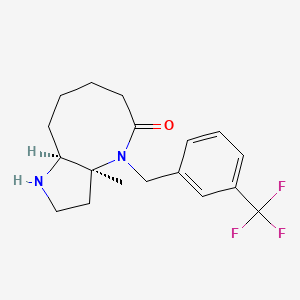

![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
